

Application Note: GC-MS Analysis of Coronaric Acid Methyl Ester

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Compound of Interest

Compound Name: Coronaric acid methyl ester

Cat. No.: B15548197

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Introduction

Coronaric acid (9(10)-epoxy-12Z-octadecenoic acid) is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid. In mammals, it is formed through the metabolism of linoleic acid by cytochrome P450 (CYP) epoxygenase enzymes.[1] Coronaric acid is further metabolized by soluble epoxide hydrolase to its corresponding diol, 9,10-dihydroxy-12(Z)-octadecenoic acid. This metabolic pathway is of significant interest in drug development and clinical research due to the varying biological activities of the epoxide and its diol metabolite. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of fatty acids and their derivatives. Due to the low volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMES) is essential for successful GC-MS analysis.[2] This application note provides a detailed protocol for the analysis of **Coronaric acid methyl ester** using GC-MS.

Quantitative Data

The analysis of **Coronaric acid methyl ester** by GC-MS yields quantitative data that is crucial for its identification and quantification. The following table summarizes the key mass spectrometry data and expected chromatographic behavior.

Parameter	Value/Description	Reference/Note
Compound Name	Coronaric acid methyl ester (Methyl 9,10-epoxy-12Z-octadecenoate)	
Molecular Formula	C ₁₉ H ₃₄ O ₃	Calculated
Molecular Weight	310.47 g/mol	Calculated
Key Mass Spectral Fragments (m/z)	310 (M ⁺): Molecular ion (may be of low abundance in EI) 279: [M-OCH ₃] ⁺ 185 & 153: Characteristic fragments from cleavage at the epoxide ring. 74: McLafferty rearrangement ion, characteristic for FAMES.	Predicted based on FAME and epoxide fragmentation patterns.
Typical Retention Time	Elutes after methyl oleate and methyl linoleate on common non-polar and polar GC columns. The exact retention time is dependent on the specific column and analytical conditions.	Inferred from chromatographic principles.
Ionization Mode	Electron Ionization (EI)	Standard for GC-MS analysis of FAMES.

Experimental Protocols

A robust and reproducible protocol is critical for the accurate analysis of **Coronaric acid methyl ester**. The following sections detail the necessary steps from sample preparation to GC-MS analysis.

I. Sample Preparation and Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol is adapted for the derivatization of free Coronaric acid using boron trifluoride-methanol, a common and effective reagent for FAME synthesis.[3][4]

Materials:

- Sample containing Coronaric acid
- Boron trifluoride-methanol (BF₃-Methanol) solution, 12-14% w/w
- Hexane, GC grade
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Micro-reaction vials (2 mL) with PTFE-lined caps
- Heating block or water bath

Procedure:

- **Sample Preparation:** Weigh 1-10 mg of the sample (e.g., lipid extract) into a micro-reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Esterification:** Add 1 mL of 12-14% BF₃-Methanol solution to the dried sample.
- **Reaction:** Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.
- **Extraction:** Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
- **Phase Separation:** Shake the vial vigorously for 30 seconds. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
- **Collection:** Carefully transfer the upper hexane layer, containing the FAMES, to a clean vial.

- **Drying:** Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
- **Final Sample:** The sample is now ready for GC-MS analysis. The final concentration can be adjusted by evaporating some of the hexane or by further dilution if necessary.

II. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMES. Optimization may be required depending on the specific instrument and column used.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary GC column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness) or a polar column (e.g., Supelcowax, DB-WAX) can be used.[\[5\]](#)

GC Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 μ L
- Injection Mode: Splitless or split (e.g., 20:1 ratio)
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold: 10 minutes at 250 °C
- Transfer Line Temperature: 280 °C

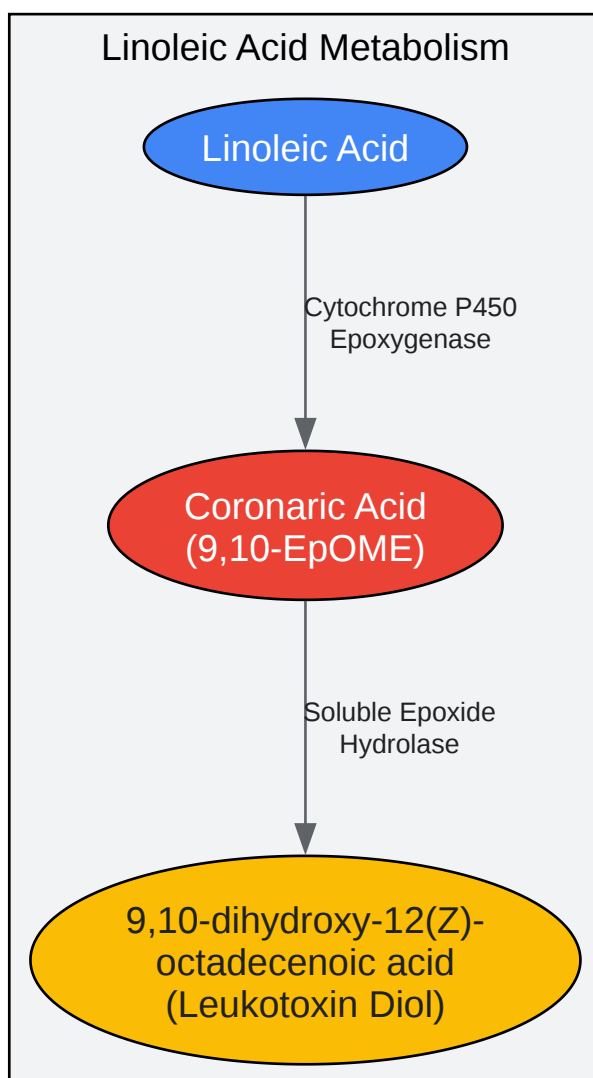
MS Conditions:

- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV (Electron Ionization)
- Mass Scan Range: m/z 40-500
- Solvent Delay: 4-5 minutes

Visualizations

Biological Pathway of Coronaric Acid

The formation of Coronaric acid is a key step in the metabolism of linoleic acid. The following diagram illustrates this biological pathway.

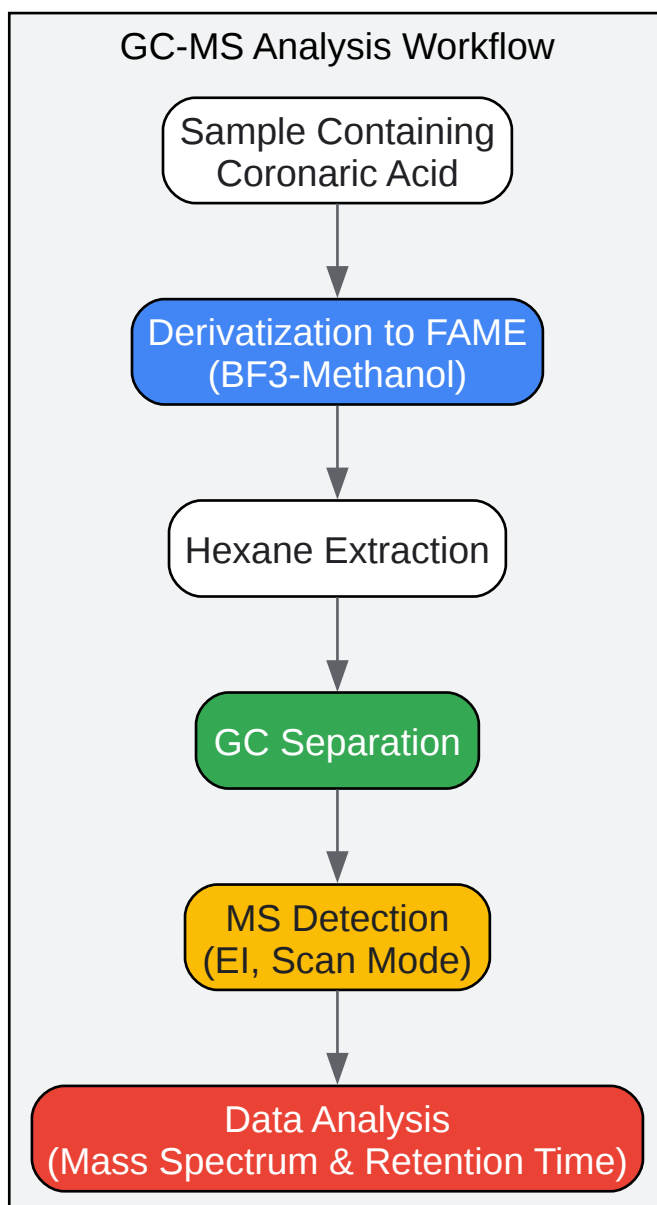


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Biosynthesis and metabolism of Coronaric acid.

Experimental Workflow for GC-MS Analysis

The following workflow diagram outlines the key steps for the GC-MS analysis of **Coronaric acid methyl ester**.



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Workflow for **Coronaric acid methyl ester** analysis.

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References

- 1. 9-Octadecenoic acid (Z)-, methyl ester [webbook.nist.gov]
- 2. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 4. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
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